molecular formula C8H6N2O2 B1347221 Methyl 2-cyanonicotinate CAS No. 75358-89-3

Methyl 2-cyanonicotinate

Cat. No. B1347221
CAS RN: 75358-89-3
M. Wt: 162.15 g/mol
InChI Key: ANPYBZGPGODWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyanonicotinate is a heterocyclic organic compound that belongs to the class of nicotinate derivatives1. It has a CAS Number of 75358-89-3 and a molecular weight of 162.152. The IUPAC name for this compound is methyl 2-cyanonicotinate2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-cyanonicotinate. However, there are synthesis methods available for similar compounds such as Methyl 2-aminonicotinate3.



Molecular Structure Analysis

The Inchi Code for Methyl 2-cyanonicotinate is 1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H32. This code provides a standard way to encode the compound’s molecular structure.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving Methyl 2-cyanonicotinate. However, related compounds such as cyanoacetic acid have been studied in the context of high-performance ion chromatography4.



Physical And Chemical Properties Analysis

Methyl 2-cyanonicotinate is a solid at room temperature2. It has a molecular weight of 162.152 and a density of 1.3±0.1 g/cm35. The boiling point is 318.0±27.0 °C at 760 mmHg5.


Scientific Research Applications

  • Scientific Field: RNA Research

    • Application Summary : 2′-O-Methylation is a highly abundant post-transcriptional RNA modification that plays important biological roles through mechanisms that are not entirely understood .
    • Methods of Application : In this study, they showed that 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states .
    • Results or Outcomes : The results suggest that 2′-O-Methylation could alter the biological activities of Nm-modified RNAs by modulating their secondary structural ensembles .
  • Scientific Field: Industrial Chemistry

    • Application Summary : Methyl, ethyl, and allyl cyanoacrylate are usually used as adhesives in techniques, and butyl, ethoxyethyl, and octyl cyanoacrylate are used for medical purposes .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context .
    • Results or Outcomes : Technical CAs based on the most widespread cyanoacrylate monomers are characterized by certain drawbacks: low thermal stability, water-resistance, impact strength, and peel strength .

Future Directions

As an organic compound, Methyl 2-cyanonicotinate could have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. However, specific future directions or applications for this compound are not readily available in the literature.


Relevant Papers
There are several papers related to Methyl 2-cyanonicotinate and similar compounds. For instance, a paper titled “Ultrafast trace-level detection of methyl nicotinate biomarker using TiO2/SiNWs nanocomposite-based sensing platform” discusses the detection of a related compound, methyl nicotinate7. Another paper, “In Vitro Human Skin Absorption of Solvent-Deposited Solids: Niacinamide and Methyl Nicotinate”, explores the skin absorption of methyl nicotinate7. These papers could provide useful insights into the properties and potential applications of Methyl 2-cyanonicotinate.


properties

IUPAC Name

methyl 2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPYBZGPGODWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320768
Record name methyl 2-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanonicotinate

CAS RN

75358-89-3
Record name 75358-89-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyanonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyanonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyanonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyanonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyanonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyanonicotinate

Citations

For This Compound
1
Citations
OV Ovdiichuk, OV Hordiyenko, VV Medviediev… - …, 2015 - thieme-connect.com
The synthesis of nicotinic acid based amino acid units bearing an amidoxime function on the pyridine ring has been developed. The starting 2-cyanonicotinic acid was efficiently …
Number of citations: 8 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.